molecular formula C4H5ClO3 B048316 ethyl oxalyl monochloride CAS No. 4755-77-5

ethyl oxalyl monochloride

Cat. No.: B048316
CAS No.: 4755-77-5
M. Wt: 136.53 g/mol
InChI Key: OWZFULPEVHKEKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl chloroglyoxylate primarily targets alkyl radicals . These radicals are highly reactive species that play a significant role in various chemical reactions. The compound’s interaction with these radicals can lead to a chain reaction, resulting in the formation of new compounds .

Mode of Action

The mode of action of ethyl chloroglyoxylate involves its interaction with alkyl radicals. For instance, a cyclohexyl radical attacks the carbonyl group of the acid chloride function in ethyl chloroglyoxylate, causing a chain reaction . This interaction leads to the formation of new compounds such as cyclohexanecarbonyl chloride and ethyl cyclohexylglyoxylate .

Biochemical Pathways

The biochemical pathways affected by ethyl chloroglyoxylate are primarily related to the synthesis of various organic compounds. For example, it can be used for the synthesis of α-keto esters , functionalized 3-pyrolin-2-ones , substituted arylglyoxylic acids via Friedel–Crafts acylation , substituted 9,10-phenanthrenequinones , and quinoxalinone derivatives .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 135°C . Its density is 1.222 g/mL at 25°C , which may influence its distribution and absorption in a biological system.

Result of Action

The result of ethyl chloroglyoxylate’s action is the formation of new compounds through its interaction with alkyl radicals . This makes it a valuable reagent in organic synthesis, enabling the creation of a wide range of organic compounds .

Action Environment

The action of ethyl chloroglyoxylate can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pressure can affect the rate and outcome of the reactions it participates in. It’s also worth noting that ethyl chloroglyoxylate is sensitive to moisture , which means its storage and handling require a dry environment to maintain its reactivity and stability.

Preparation Methods

Ethyl chloroglyoxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxalate with thionyl chloride . The process typically includes the following steps :

    Preparation of Ethyl Oxalate: Ethyl oxalate is prepared by heating a mixture of and in water until a homogeneous solution is obtained.

    Reaction with Thionyl Chloride: The dried potassium salt of ethyl oxalate is then reacted with in an ice bath, followed by heating under reflux conditions to yield ethyl chloroglyoxylate.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .

Properties

IUPAC Name

ethyl 2-chloro-2-oxoacetate
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InChI

InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3
Source PubChem
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InChI Key

OWZFULPEVHKEKS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)Cl
Source PubChem
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Molecular Formula

C4H5ClO3
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DSSTOX Substance ID

DTXSID3063598
Record name Acetic acid, chlorooxo-, ethyl ester
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Molecular Weight

136.53 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Ethyl oxalyl chloride
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Vapor Pressure

7.61 [mmHg]
Record name Ethyl oxalyl chloride
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CAS No.

4755-77-5
Record name Ethyl oxalyl chloride
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Record name Acetic acid, 2-chloro-2-oxo-, ethyl ester
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Record name Ethyl oxalyl chloride
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Record name Acetic acid, 2-chloro-2-oxo-, ethyl ester
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Record name Acetic acid, chlorooxo-, ethyl ester
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Record name Ethyl chloroglyoxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions has ethyl chloroglyoxylate been shown to undergo with aromatic compounds?

A1: Ethyl chloroglyoxylate participates in Friedel-Crafts acylation reactions with aromatic compounds like benzene, perylene, and chrysene. [, , ] For example, it reacts with benzene in the presence of AlCl3 to yield ethyl 2-oxo-2-phenylacetate at low temperatures (0°C). [] Interestingly, at higher temperatures (70°C), this reaction produces 9,10-dimethylanthracene as the major product. []

Q2: How does the reactivity of ethyl chloroglyoxylate towards radicals differ depending on the radical structure?

A2: Research suggests that the reactivity of ethyl chloroglyoxylate towards radicals is influenced by the radical's structure. Cyclohexyl radicals readily attack the carbonyl group of ethyl chloroglyoxylate, initiating a chain reaction that yields cyclohexanecarbonyl chloride and ethyl cyclohexylglyoxylate as major products. [] Conversely, cyclohexen-3-yl and benzyl radicals appear unable to attack ethyl chloroglyoxylate under similar conditions. []

Q3: Can ethyl chloroglyoxylate be used to synthesize heterocyclic compounds?

A3: Yes, ethyl chloroglyoxylate serves as a valuable building block in the synthesis of various heterocyclic compounds. For example, it reacts with hydrazonyl chlorides and carboalkoxymethylene triphenylphosphoranes to produce 5-alkoxy substituted pyrazoles. [] It has also been employed in synthesizing novel strobilurin derivatives [] and 4H-1,3,4-oxadiazino[5,6-b]quinoxaline derivatives. []

Q4: How does the solvolysis rate of ethyl chloroglyoxylate compare to that of ethyl chloroformate?

A4: Ethyl chloroglyoxylate undergoes solvolysis at a rate approximately 106 times faster than ethyl chloroformate. [] This significant difference suggests a distinct reaction mechanism for ethyl chloroglyoxylate solvolysis, which is supported by the correlation parameters obtained from the extended Grunwald-Winstein equation. []

Q5: What is known about the mechanism of solvolysis for ethyl chloroglyoxylate?

A5: Studies suggest that the solvolysis of ethyl chloroglyoxylate follows an addition-elimination mechanism (also known as association-dissociation) across a wide range of solvents. [] The rate-determining step in this mechanism is believed to be the initial addition step. []

Q6: Can you provide an example of how ethyl chloroglyoxylate is used for the synthesis of complex polycyclic aromatic hydrocarbons?

A6: Ethyl chloroglyoxylate plays a crucial role in the multi-step synthesis of bis[5]helicene-tetracarboxylates and tetracarboxdiimides from chrysene. [] This involves Friedel-Crafts acylation or bromination followed by substituent exchange, leading to the formation of these complex polycyclic structures through Perkin reactions and palladium-catalyzed cyclizations. []

Q7: How does ethyl chloroglyoxylate facilitate the introduction of specific functionalities into pyridine derivatives?

A7: Ethyl chloroglyoxylate enables alkoxycarbonylation at the α-position of pyridine, quinoline, and isoquinoline by reacting with their respective trimethylstannyl derivatives. [] This reaction proceeds under mild conditions, offering a convenient method for introducing α-pyridinecarboxylate functionalities into these heterocyclic systems. []

Q8: What are some of the challenges associated with using ethyl chloroglyoxylate in Friedel-Crafts acylations?

A8: One challenge in utilizing ethyl chloroglyoxylate for Friedel-Crafts acylations is the deactivating effect of the first glyoxylic substituent introduced onto the aromatic ring. [] This often hinders the second acylation step, necessitating prolonged reaction times and potentially leading to lower yields. []

Q9: Has ethyl chloroglyoxylate been used in the synthesis of liquid crystalline materials?

A9: Yes, ethyl chloroglyoxylate has been successfully employed in synthesizing columnar liquid-crystalline dinaphthoperylenetetracarboxdiimides. [] This involves a double Friedel-Crafts acylation reaction with perylene, followed by condensation reactions to yield the desired liquid crystalline compounds. []

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